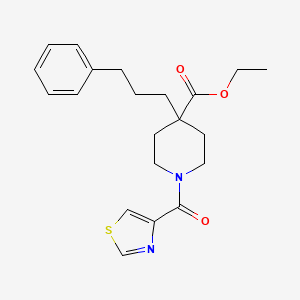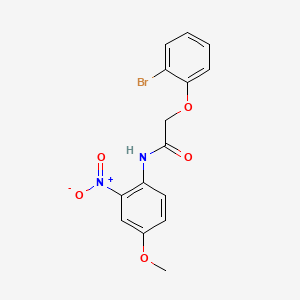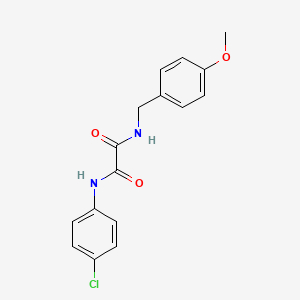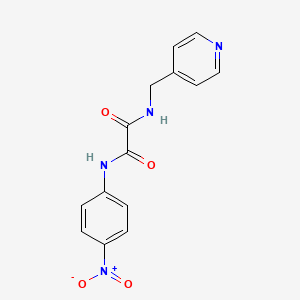
N-(2-hydroxy-1,1-dimethylethyl)-3,5-dimethyl-1-adamantanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-1,1-dimethylethyl)-3,5-dimethyl-1-adamantanecarboxamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and plays a crucial role in metabolic disorders such as obesity, diabetes, and cancer.
作用機序
N-(2-hydroxy-1,1-dimethylethyl)-3,5-dimethyl-1-adamantanecarboxamide activates AMPK by binding to the γ subunit of the enzyme and allosterically increasing its activity. AMPK activation leads to the phosphorylation of downstream targets involved in energy homeostasis such as acetyl-CoA carboxylase (ACC) and glucose transporter 4 (GLUT4). ACC phosphorylation inhibits fatty acid synthesis and promotes fatty acid oxidation, while GLUT4 phosphorylation increases glucose uptake in skeletal muscle cells.
Biochemical and Physiological Effects:
N-(2-hydroxy-1,1-dimethylethyl)-3,5-dimethyl-1-adamantanecarboxamide has been shown to have a wide range of biochemical and physiological effects. In skeletal muscle cells, it increases glucose uptake and fatty acid oxidation, leading to improved insulin sensitivity. In the liver, it reduces hepatic glucose production and promotes fatty acid oxidation. In adipose tissue, it increases lipolysis and reduces lipogenesis. In cancer cells, it induces cell cycle arrest and apoptosis.
実験室実験の利点と制限
N-(2-hydroxy-1,1-dimethylethyl)-3,5-dimethyl-1-adamantanecarboxamide is a potent and selective activator of AMPK, making it a valuable tool for studying the role of AMPK in cellular metabolism. However, it is important to note that N-(2-hydroxy-1,1-dimethylethyl)-3,5-dimethyl-1-adamantanecarboxamide is a small molecule and may have off-target effects. Additionally, its effects may vary depending on the cell type and experimental conditions.
将来の方向性
Future research on N-(2-hydroxy-1,1-dimethylethyl)-3,5-dimethyl-1-adamantanecarboxamide could focus on its potential therapeutic applications in metabolic disorders such as obesity, diabetes, and cancer. It could also investigate the molecular mechanisms underlying its effects on cellular metabolism and identify potential off-target effects. Furthermore, the development of more potent and selective AMPK activators could lead to the discovery of novel therapeutics for metabolic disorders.
合成法
The synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3,5-dimethyl-1-adamantanecarboxamide involves a series of chemical reactions starting from 1-adamantylamine. The first step involves the protection of the amine group with tert-butyloxycarbonyl (Boc) to form Boc-1-adamantylamine. The Boc group is then removed using trifluoroacetic acid (TFA) to yield 1-adamantylamine. The carboxylic acid group is then activated with dicyclohexylcarbodiimide (DCC) and reacted with 3,5-dimethylisoxazole to form the key intermediate N-(3,5-dimethylisoxazol-4-yl)-1-adamantylcarboxamide. This intermediate is then coupled with tert-butyl 2-(dimethylamino)acetate to form N-(2-hydroxy-1,1-dimethylethyl)-3,5-dimethyl-1-adamantanecarboxamide.
科学的研究の応用
N-(2-hydroxy-1,1-dimethylethyl)-3,5-dimethyl-1-adamantanecarboxamide has been extensively studied in vitro and in vivo for its potential therapeutic applications in metabolic disorders such as obesity, diabetes, and cancer. It has been shown to activate AMPK and increase glucose uptake in skeletal muscle cells, reduce hepatic glucose production, and improve insulin sensitivity in animal models of obesity and diabetes. N-(2-hydroxy-1,1-dimethylethyl)-3,5-dimethyl-1-adamantanecarboxamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
特性
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)-3,5-dimethyladamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO2/c1-14(2,11-19)18-13(20)17-7-12-5-15(3,9-17)8-16(4,6-12)10-17/h12,19H,5-11H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQCJENVECAAKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)NC(C)(C)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-hydroxy-2-methylpropan-2-yl)-3,5-dimethyltricyclo[3.3.1.1~3,7~]decane-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5159973.png)
![2-(acetylamino)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5159978.png)


![3-[3-(benzyloxy)-2-hydroxypropyl]-2-ethyl-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5159995.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(3-pyridinylmethyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5160005.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-3-(2-pyrazinyl)-N-(3-pyridinylmethyl)propanamide](/img/structure/B5160009.png)


![ethyl {4-[(2-benzyl-1,3-benzoxazol-5-yl)carbonyl]-3-morpholinyl}acetate](/img/structure/B5160043.png)
